

# Head-to-Head Comparison of PTP1B Inhibitors: DPM-1001 vs. DPM-1003

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

|                |           |
|----------------|-----------|
| Compound Name: | DPM-1003  |
| Cat. No.:      | B15580676 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent allosteric inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), DPM-1001 and **DPM-1003**. PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for metabolic diseases, and it is also implicated in other conditions such as neuroinflammatory disorders and cancer.

## Executive Summary

DPM-1001 and **DPM-1003** are both orally bioavailable, allosteric inhibitors of PTP1B, yet they exhibit distinct characteristics in their mechanism and therapeutic applications. DPM-1001 has been extensively characterized as a potent, non-competitive inhibitor with demonstrated efficacy in preclinical models of diabetes and Wilson's disease. **DPM-1003**, a conformational inhibitor, has shown promise in models of acute lung injury and is currently advancing to clinical trials for Rett Syndrome. While both compounds target the C-terminal region of PTP1B, their precise interactions and the resulting pharmacological profiles differ, suggesting suitability for different therapeutic strategies.

## Data Presentation: Quantitative Comparison

| Feature                            | DPM-1001                                                                                                                                | DPM-1003                                                                                                           |
|------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| Target                             | Protein Tyrosine Phosphatase 1B (PTP1B)                                                                                                 | Protein Tyrosine Phosphatase 1B (PTP1B)                                                                            |
| Mechanism of Action                | Non-competitive, allosteric inhibitor. <sup>[1]</sup> Interacts with the C-terminus of PTP1B in an ion-dependent manner. <sup>[2]</sup> | Conformational, allosteric inhibitor targeting the non-catalytic, disordered C-terminal segment. <sup>[3][4]</sup> |
| Potency (IC50)                     | 100 nM (with 30-min pre-incubation against PTP1B(1-405)) <sup>[1]</sup>                                                                 | Described as a "potent" inhibitor, but a specific IC50 value is not publicly available in the reviewed literature. |
| Selectivity                        | Specific for PTP1B.                                                                                                                     | Described as a "specific" inhibitor of PTP1B. <sup>[5]</sup>                                                       |
| Oral Bioavailability               | Orally active/bioavailable. <sup>[1][6]</sup>                                                                                           | Orally bioavailable; potential for once-daily administration. <sup>[5]</sup>                                       |
| Therapeutic Areas of Investigation | Diabetes, Obesity, Wilson's Disease, Cancer. <sup>[2][6][7][8]</sup>                                                                    | Rett Syndrome, Acute Lung Injury, Sepsis. <sup>[3][4][9]</sup>                                                     |
| Clinical Development Stage         | Preclinical. <sup>[2][6]</sup>                                                                                                          | Phase 1 clinical trial for Rett Syndrome initiated. <sup>[9][10]</sup>                                             |
| Special Properties                 | Acts as a copper chelator, which enhances its potency as a PTP1B inhibitor. <sup>[7]</sup>                                              | Induces a neutrophil aging phenotype, which may contribute to its anti-inflammatory effects. <sup>[4]</sup>        |

## Experimental Protocols

### PTP1B Inhibition Assay (General Protocol)

A common method to determine the inhibitory activity of compounds like DPM-1001 and **DPM-1003** involves a colorimetric assay using a substrate that produces a detectable signal upon dephosphorylation by PTP1B.

Objective: To measure the in vitro inhibitory potency (IC<sub>50</sub>) of a test compound against PTP1B.

Materials:

- Recombinant human PTP1B enzyme.
- p-Nitrophenyl phosphate (pNPP) as a substrate.
- Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA).[11]
- Test compound (DPM-1001 or **DPM-1003**) at various concentrations.
- 1 M NaOH to stop the reaction.
- 96-well microplate.
- Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

- Prepare serial dilutions of the test compound.
- In a 96-well plate, add the assay buffer, the test compound dilutions, and the PTP1B enzyme.
- Pre-incubate the enzyme with the test compound for a specified period (e.g., 30 minutes at 37°C). This pre-incubation can be critical for allosteric inhibitors.[1]
- Initiate the enzymatic reaction by adding the pNPP substrate to each well.[11]
- Incubate the reaction mixture at 37°C for a defined time (e.g., 30 minutes).[11]
- Stop the reaction by adding 1 M NaOH.[11]
- Measure the absorbance of the product, p-nitrophenol, at 405 nm.
- Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

- The IC<sub>50</sub> value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

## In Vivo Efficacy Study in a Diet-Induced Obesity Mouse Model (for DPM-1001)

Objective: To evaluate the effect of DPM-1001 on body weight, glucose tolerance, and insulin sensitivity in a mouse model of diet-induced obesity.

Protocol:

- Male C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity and insulin resistance.
- The mice are then treated with DPM-1001 (e.g., 5 mg/kg, once daily) via oral or intraperitoneal administration for a period of several weeks (e.g., 50 days).<sup>[1]</sup> A control group receives a vehicle.
- Body weight and food intake are monitored regularly throughout the study.
- Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed at baseline and at the end of the treatment period to assess glucose metabolism and insulin sensitivity.
- At the end of the study, blood and tissue samples can be collected for further analysis of metabolic parameters and signaling pathways.

## In Vivo Efficacy Study in a Mouse Model of Acute Lung Injury (for DPM-1003)

Objective: To assess the protective effects of **DPM-1003** in a mouse model of transfusion-related acute lung injury (TRALI).

Protocol:

- A TRALI model is induced in mice, for example, by administering a specific antibody followed by a cellular stimulus.

- Mice are treated with **DPM-1003** at different doses (e.g., 5 or 10 mg/kg) prior to or after the induction of lung injury.[4] A control group receives a vehicle.
- Survival rates are monitored over a defined period (e.g., 2 hours).[4]
- Lung injury can be assessed by measuring parameters such as lung water content, inflammatory cell infiltration in the bronchoalveolar lavage fluid, and histological analysis of lung tissue.

## Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Simplified PTP1B signaling pathway in insulin and leptin regulation.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for PTP1B inhibitor discovery and development.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PTP1B inhibitors protect against acute lung injury and regulate CXCR4 signaling in neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DepYmed Presents Development Update for its Small Molecule PTP1B Inhibitor Program, DPM-1003, at the 2023 IRSF Rett Syndrome Scientific Meeting - BioSpace [biospace.com]
- 6. biospace.com [biospace.com]
- 7. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Depy whole's DPM-1003 receives IND clearance for Rett syndrome evaluation | BioWorld [bioworld.com]
- 10. A study of DPM-1003 - AdisInsight [adisinsight.springer.com]
- 11. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-Head Comparison of PTP1B Inhibitors: DPM-1001 vs. DPM-1003]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15580676#head-to-head-comparison-of-dpm-1003-and-dpm-1001>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)